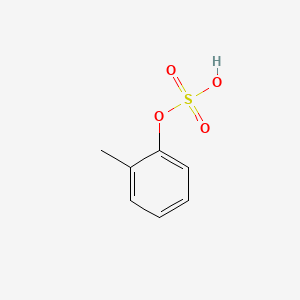

o-Cresol sulfate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylphenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGSXDXRHXMAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-56-5, 26590-31-8 | |

| Record name | 2-Methylphenyl hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresolsulfonic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresolsulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CRESOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X87HHK9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Cresol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of o-Cresol Sulfate for Analytical Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of o-cresol sulfate, a metabolite of o-cresol, for its use as an analytical standard. The availability of high-purity analytical standards is critical for accurate quantification in toxicological and metabolic studies. This document outlines two primary synthetic routes, detailed experimental protocols, and methods for purification and characterization.

Introduction

o-Cresol, a volatile organic compound, is utilized in various industrial applications and is also a component of environmental pollutants. In biological systems, o-cresol undergoes metabolism, primarily through sulfation, to form this compound.[1] Accurate measurement of this metabolite is essential for assessing exposure to o-cresol and understanding its metabolic fate and potential toxicity. This guide details the chemical synthesis of this compound to produce a high-purity standard necessary for such analytical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of o-cresol and this compound is presented in Table 1.

| Property | o-Cresol | This compound |

| Molecular Formula | C₇H₈O | C₇H₈O₄S |

| Molecular Weight | 108.14 g/mol | 188.20 g/mol [1][2] |

| Appearance | Colorless solid | - |

| Boiling Point | 191-192 °C | - |

| Melting Point | 30-33 °C | - |

| Solubility | Soluble in organic solvents and aqueous alkali | High water solubility[1] |

Synthesis of this compound

Two primary methods for the sulfation of o-cresol are presented: reaction with chlorosulfonic acid and reaction with a sulfur trioxide pyridine complex. Both methods are effective for the synthesis of aryl sulfates.

Signaling Pathway for o-Cresol Sulfation

Caption: General reaction pathway for the sulfation of o-cresol.

Experimental Protocols

This method is adapted from a procedure for the synthesis of p-cresol sulfate and is expected to be effective for the ortho isomer.[3]

Reaction Workflow

Caption: Workflow for the synthesis of this compound using chlorosulfonic acid.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol (1.0 eq) in anhydrous pyridine (3.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium hydroxide (NaOH) solution to a pH of 7-8.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to yield this compound as a white solid.

This method utilizes a milder sulfating agent, which can be beneficial for sensitive substrates.

Reaction Workflow

Caption: Workflow for the synthesis of this compound using sulfur trioxide pyridine complex.

Procedure:

-

Dissolve o-cresol (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) in a round-bottom flask under an inert atmosphere.

-

Add sulfur trioxide pyridine complex (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted o-cresol.

-

The aqueous layer containing the this compound can be used directly for analysis or further purified.

-

For a high-purity analytical standard, purification by preparative high-performance liquid chromatography (HPLC) is recommended.

Purification

The purity of the synthesized this compound is paramount for its use as an analytical standard. The following methods can be employed for purification.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. A solvent pair system, such as ethanol/water or methanol/water, is often effective. The principle relies on the higher solubility of the compound in the hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals.

High-Performance Liquid Chromatography (HPLC)

For the highest purity, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The fractions containing the pure this compound are collected and the solvent is removed to yield the purified product.

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for o-cresol and the synthesized this compound are provided in Tables 2 and 3.

Table 2: NMR Data for o-Cresol

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | Aromatic H: 6.7-7.2, Methyl H: ~2.2 |

| ¹³C NMR | Aromatic C: 115-155, Methyl C: ~16 |

Table 3: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H NMR | Aromatic H: 7.1-7.4, Methyl H: ~2.2 | Estimated from p-cresol sulfate data |

| ¹³C NMR | Aromatic C: 118.9, 126.3, 127.4, 131.2, 131.3, 148.2, Methyl C: 16.4 | G. Strandlund, P. O. Lagerstroem Acta Chem. Scand. B 33, 261(1979) via PubChem |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound, the expected molecular ion [M-H]⁻ would be at m/z 187.0.

Chromatographic Purity

The purity of the final product should be assessed by analytical HPLC. A high-purity standard should exhibit a single sharp peak with a purity level of ≥98%.

Conclusion

This guide provides detailed methodologies for the synthesis, purification, and characterization of this compound for use as an analytical standard. The successful synthesis and rigorous characterization of this metabolite are crucial for advancing research in toxicology, drug metabolism, and environmental science. The protocols outlined here offer a solid foundation for laboratories to produce their own high-purity this compound standard, enabling more accurate and reliable quantitative analysis.

References

An In-depth Technical Guide to the Chemical Properties and Stability of o-Cresol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol sulfate (2-methylphenyl sulfate) is an organic chemical compound and a significant metabolite of o-cresol. As a member of the cresol family, it is of interest to researchers in toxicology, drug metabolism, and environmental science. This guide provides a comprehensive overview of the chemical properties and stability of this compound, with a focus on its synthesis, degradation, and analytical determination. While much of the existing research has focused on its isomer, p-cresol sulfate, due to its role as a prominent uremic toxin, this guide consolidates the available information on this compound and, where necessary, draws parallels from its better-studied counterpart.

Chemical and Physical Properties

This compound is the sulfated conjugate of o-cresol. The addition of the sulfate group significantly alters the physicochemical properties of the parent compound, primarily increasing its water solubility and polarity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₄S | [1] |

| Molecular Weight | 188.20 g/mol | [1] |

| IUPAC Name | (2-methylphenyl) hydrogen sulfate | [2] |

| CAS Number | 3233-56-5 | [1] |

| Synonyms | 2-Methylphenyl sulfate, o-Tolyl sulfate, o-cresolsulfuric acid | [1] |

| Predicted pKa (Strongest Acidic) | -2 | |

| Predicted logP | -0.59 | |

| Predicted Water Solubility | High (exceeds parent compound) | |

| Physical State | Solid (as a salt) |

Stability and Degradation

The stability of this compound, like other aryl sulfates, is influenced by pH and temperature. The sulfate ester bond is susceptible to hydrolysis, particularly under acidic conditions, to yield o-cresol and sulfuric acid.

pH Stability: Aryl sulfates are generally stable at neutral and alkaline pH but undergo hydrolysis in acidic environments. The rate of hydrolysis increases as the pH decreases. The mechanism of acid-catalyzed hydrolysis of aryl sulfates involves protonation of the sulfate group, followed by nucleophilic attack by water.

Thermal Stability: While specific data on the thermal decomposition of this compound is limited, aryl sulfates, in general, are more stable as salts than in their free acid form. Elevated temperatures will accelerate the rate of hydrolysis, especially in acidic solutions.

Biodegradation: In biological systems, this compound is relatively stable and is the form in which o-cresol is detoxified and excreted. However, some microorganisms in the environment may be capable of degrading cresol isomers under anaerobic conditions, which could involve the cleavage of the sulfate group.

Metabolic Pathway and Biological Significance

o-Cresol is metabolized in the body primarily through conjugation reactions to form this compound and o-cresol glucuronide. This process, mainly occurring in the liver, is a detoxification pathway that facilitates the excretion of the less water-soluble o-cresol.

The sulfation of o-cresol is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonyl group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of o-cresol. While specific studies on o-cresol are limited, research on p-cresol has identified SULT1A1 as the primary enzyme responsible for its sulfation.

Caption: Metabolic sulfation of o-cresol.

While p-cresol sulfate is a well-established uremic toxin that accumulates in patients with chronic kidney disease, the toxicological profile of this compound is less defined. However, it is considered a biomarker for exposure to toluene, as o-cresol is a minor metabolite of toluene.

Experimental Protocols

Synthesis of this compound (General Procedure)

A detailed, readily available laboratory protocol for the specific synthesis of this compound is not prevalent in the reviewed literature. However, a general method for the sulfation of phenols can be adapted. This typically involves the reaction of the phenol with a sulfating agent such as sulfur trioxide or chlorosulfonic acid in an aprotic solvent.

Materials:

-

o-Cresol

-

Sulfur trioxide pyridine complex (or chlorosulfonic acid)

-

Anhydrous pyridine (or other aprotic solvent like dichloromethane)

-

Sodium bicarbonate or potassium hydroxide for salt formation

-

Diethyl ether or other suitable organic solvent for precipitation

Procedure (Conceptual):

-

Dissolve o-cresol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the sulfur trioxide pyridine complex to the cooled solution with stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

The aqueous layer can be washed with an organic solvent like diethyl ether to remove any unreacted o-cresol.

-

The desired this compound salt can then be isolated from the aqueous phase, for instance, by precipitation with a suitable organic solvent or through lyophilization.

Note: This is a generalized procedure and would require optimization for o-cresol. The reaction is exothermic and should be handled with care in a fume hood.

Analysis of this compound in Biological Samples

The quantification of this compound in biological matrices like urine or plasma typically involves the hydrolysis of the sulfate conjugate back to o-cresol, followed by the detection of o-cresol.

Caption: Analytical workflow for this compound.

Detailed Protocol for o-Cresol Determination in Urine (Adapted from NIOSH Method 8321):

1. Sample Preparation and Hydrolysis:

- Pipette 5 mL of urine into a 15-mL screw-cap centrifuge tube.

- Add an appropriate internal standard (e.g., deuterated o-cresol).

- Add 1 mL of concentrated hydrochloric acid.

- Cap the tube and vortex for 1 minute.

- Heat the sample in a heating block or water bath at 95°C for 1.5 hours to hydrolyze the o-cresol conjugates.

- Cool the sample to room temperature.

2. Extraction:

- Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).

- Vortex vigorously for 2 minutes.

- Centrifuge to separate the phases.

- Transfer the upper organic layer to a clean vial.

- A drying agent (e.g., anhydrous sodium sulfate) can be added to remove any residual water.

3. Analysis by GC-MS:

- Gas Chromatograph Conditions (Example):

- Column: DB-5ms or equivalent capillary column.

- Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

- Carrier Gas: Helium.

- Mass Spectrometer Conditions (Example):

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of o-cresol and the internal standard.

4. Quantification:

- Prepare a calibration curve using standards of known o-cresol concentrations in a blank urine matrix, subjected to the same hydrolysis and extraction procedure.

- Calculate the concentration of o-cresol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a key metabolite in the detoxification of o-cresol. Its chemical properties are largely dictated by the presence of the polar sulfate group, which renders it water-soluble and facilitates its excretion. While stable under physiological conditions, it is susceptible to hydrolysis in acidic environments. The analytical determination of this compound typically relies on its conversion back to o-cresol. Although less studied than its para-isomer, understanding the properties and behavior of this compound is crucial for toxicological assessments, particularly in the context of exposure to o-cresol and its precursors like toluene. Further research is warranted to fully elucidate its specific biological activities and toxicological profile.

References

O-Cresol Sulfate: A Technical Guide on its Biological Functions and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-cresol sulfate is a metabolite of o-cresol, a compound originating from both endogenous and exogenous sources, including as a minor metabolite of toluene. While its isomer, p-cresol sulfate, is a well-documented uremic toxin that accumulates in chronic kidney disease (CKD) and contributes to cardiovascular and renal pathology, the specific biological roles and metabolic intricacies of this compound are less extensively characterized. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic pathway, known biological functions, and the analytical methods used for its quantification. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the toxicology and metabolic fate of cresol isomers.

Introduction

Cresols, as monomethyl derivatives of phenol, exist in three isomeric forms: ortho (o), meta (m), and para (p). These compounds are constituents of coal tar and are utilized in various industrial applications[1]. In humans, cresols are absorbed through dermal, respiratory, and gastrointestinal routes[2]. While p-cresol and its sulfated conjugate have been the focus of extensive research due to their accumulation as uremic toxins and their role in the pathophysiology of chronic kidney disease (CKD)[3][4], o-cresol and its primary metabolite, this compound, remain less understood. This guide synthesizes the available scientific literature to provide an in-depth look at the metabolic pathway and biological functions specifically attributed to this compound.

Metabolic Pathway of this compound

The metabolism of o-cresol to this compound is a two-step process primarily involving Phase I and Phase II detoxification pathways.

2.1. Formation of o-Cresol

O-cresol can be introduced into the body exogenously through environmental exposure or endogenously as a minor metabolite of toluene[5]. Toluene is oxidized at the aromatic ring to a small extent (less than 1% of the absorbed dose), yielding cresols.

2.2. Sulfation of o-Cresol

Once formed, o-cresol undergoes Phase II conjugation to increase its water solubility and facilitate its excretion. The primary conjugation reactions are sulfation and glucuronidation. The sulfation of o-cresol to form this compound is catalyzed by sulfotransferase (SULT) enzymes, which are predominantly found in the liver and, to a lesser extent, in the kidneys and colonic epithelial cells. For the closely related p-cresol, SULT1A1 has been identified as the primary enzyme responsible for its sulfation. It is highly probable that SULT1A1 is also a key enzyme in the sulfation of o-cresol.

2.3. Excretion

The resulting this compound is a water-soluble compound that is efficiently eliminated from the body via urinary excretion under normal physiological conditions.

Biological Functions and Toxicity

While the biological functions of p-cresol sulfate as a uremic toxin are well-established, including its role in promoting oxidative stress, inflammation, and endothelial dysfunction, direct evidence for the specific biological activities of this compound is limited. However, based on the toxicological profile of its parent compound, o-cresol, and by analogy to p-cresol sulfate, potential biological effects can be inferred.

3.1. Toxicity of the Parent Compound: o-Cresol

Animal studies on o-cresol have demonstrated various toxic effects at high doses, including:

-

Respiratory Irritation: Inhalation exposure in animals has been shown to cause inflammation and irritation of the upper respiratory tract.

-

Organ Weight Changes: Dietary exposure in rodents has led to increased liver and kidney weights.

-

Neurological Effects: Gavage administration in rodents has resulted in neurological signs such as hypoactivity and tremors.

3.2. Potential Biological Roles of this compound

-

Uremic Toxin: Given that p-cresol sulfate is a known uremic toxin that accumulates in CKD, it is plausible that this compound may also accumulate in renal failure and contribute to uremic toxicity. However, further research is needed to confirm this.

-

Inflammatory and Metabolic Biomarker: this compound has been identified as a biomarker related to CAR T-cell independent and dependent metabolic and inflammatory responses, suggesting a potential role in modulating the immune system.

3.3. Inferred Mechanisms of Action

By analogy with p-cresol sulfate, this compound could potentially contribute to cellular damage through the induction of oxidative stress and inflammation. P-cresol sulfate has been shown to activate signaling pathways such as the MAPK and ASK1 pathways, leading to the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Due to their structural similarity, it is hypothesized that this compound may engage similar cellular mechanisms.

Quantitative Data

Quantitative data for this compound in biological fluids is sparse compared to p-cresol sulfate. Most available data pertains to the measurement of total o-cresol in urine as a biomarker for toluene exposure.

| Analyte | Matrix | Method | Dynamic Range | Population | Reference |

| o-Cresol | Urine | UPLC-MS/MS | 0.4 µM - 40 µM | General/Occupational Exposure | |

| Total p-Cresol | Plasma | HPLC | - | Healthy Controls | 6.8 ± 3.4 µmol/l |

| Total p-Cresol | Plasma | HPLC | - | Hemodialysis Patients | 48 ± 8.7 µmol/l |

| Total p-Cresol | Plasma | HPLC | - | Septic Hemodialysis Patients | 78 ± 9.3 µmol/l |

Note: Data for p-cresol is included for comparative purposes due to the lack of extensive data on this compound.

Experimental Protocols

5.1. Quantification of o-Cresol in Urine by UPLC-MS/MS (for Toluene Exposure Monitoring)

This method involves the hydrolysis of o-cresol conjugates (sulfate and glucuronide) to free o-cresol, followed by derivatization and UPLC-MS/MS analysis.

5.1.1. Sample Preparation (Hydrolysis and Derivatization)

-

To 100 µL of urine sample, add 50 µL of an internal standard working solution (e.g., o-Cresol-13C6 at 2.2 µM).

-

Add 200 µL of concentrated HCl.

-

Heat the mixture to hydrolyze the conjugates to free o-cresol (e.g., 45 minutes at a specified temperature).

-

Derivatize the free o-cresol with dansyl chloride.

-

Dilute the derivatized extract for analysis.

5.1.2. UPLC-MS/MS Analysis

-

Chromatography: Use a reverse-phase column (e.g., BEH Phenyl column) for separation.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

5.2. Quantification of p-Cresol Sulfate in Plasma by Selected Reaction Monitoring (SRM)

This protocol can be adapted for the quantification of this compound.

5.2.1. Sample Preparation

-

Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

5.2.2. LC-MS/MS (SRM) Analysis

-

Chromatography: Use a suitable C18 column for reverse-phase separation.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. For p-cresol sulfate, the monitored transitions are typically m/z 187 → 80.00 and m/z 187 → 107.00. Analogous transitions would be determined for this compound.

Conclusion and Future Directions

This compound is a metabolite whose biological significance is not yet fully elucidated, especially when compared to its well-studied isomer, p-cresol sulfate. The metabolic pathway of o-cresol to its sulfated conjugate is a standard detoxification process. However, the potential for this compound to act as a uremic toxin and contribute to the pathophysiology of diseases like CKD warrants further investigation.

Future research should focus on:

-

Quantifying this compound levels in the plasma of healthy individuals and patients with CKD to determine if it accumulates in renal failure.

-

Investigating the in vitro biological effects of this compound on various cell types, such as endothelial cells, renal tubular cells, and immune cells, to assess its potential to induce oxidative stress and inflammation.

-

Elucidating the specific signaling pathways modulated by this compound to understand its mechanisms of action at the molecular level.

-

Conducting animal studies to evaluate the in vivo toxicity of this compound and its contribution to the progression of renal and cardiovascular disease.

A deeper understanding of the biological functions and metabolic pathway of this compound will provide valuable insights for researchers and clinicians in the fields of toxicology, nephrology, and drug development.

References

Toxicokinetics and mechanism of action of o-Cresol sulfate

An In-Depth Technical Guide on the Toxicokinetics and Mechanism of Action of o-Cresol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Cresol, a phenolic compound, and its metabolite, this compound, are relevant in the context of both environmental toxicology and as uremic toxins. This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and mechanisms of action of this compound. While much of the available research has focused on the para-isomer, p-cresol sulfate, this guide synthesizes the direct and inferred knowledge pertaining to the ortho-isomer. This document details the absorption, distribution, metabolism, and excretion (ADME) of o-cresol and its sulfate conjugate, and delves into the cellular and molecular mechanisms of its toxicity, including endothelial dysfunction, oxidative stress, inflammation, insulin resistance, and mitochondrial dysfunction. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction

o-Cresol (2-methylphenol) is an organic compound that is used as a precursor or intermediate in the production of various chemicals, including disinfectants, and is also a urinary metabolite of toluene.[1] In the body, o-cresol undergoes metabolism, primarily through conjugation with sulfate and glucuronic acid, to form this compound and o-cresol glucuronide.[2] While research on cresol isomers has often focused on p-cresol as a prominent uremic toxin, o-cresol and its sulfate conjugate also contribute to the pool of circulating phenolic compounds and warrant detailed investigation. This guide aims to provide a thorough technical resource on the toxicokinetics and mechanisms of action of this compound for researchers and professionals in drug development and toxicology.

Toxicokinetics of this compound

The toxicokinetics of this compound are intrinsically linked to the absorption, distribution, metabolism, and excretion of its parent compound, o-cresol.

Absorption

Cresol isomers, including o-cresol, can be absorbed through the gastrointestinal tract, respiratory tract, and intact skin.[2] Following oral administration in rats, cresols are absorbed and detected in the blood.[3]

Distribution

After absorption, cresols are distributed to major tissues, including the brain, kidney, liver, lung, muscle, and spleen.[3] Studies on p-cresol sulfate have shown a volume of distribution greater than the plasma volume, suggesting some tissue distribution. Similar characteristics are anticipated for this compound, though specific data is limited.

Metabolism

Metabolism of o-Cresol.

Excretion

The conjugated metabolites of o-cresol, including this compound, are primarily excreted in the urine. Renal clearance of cresol sulfates is an active process involving tubular secretion. For p-cresol sulfate, renal clearance is significantly higher than the glomerular filtration rate, indicating active tubular secretion. It is highly probable that this compound is also eliminated via similar active transport mechanisms in the kidneys.

Mechanism of Action of this compound

The toxic effects of cresol sulfates are multifaceted, involving several key cellular and molecular pathways. While much of the mechanistic work has been performed with p-cresol sulfate, the findings provide a strong basis for understanding the potential actions of this compound.

Endothelial Dysfunction

P-cresol has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and disrupt endothelial barrier function. This effect is associated with cell cycle arrest and a reorganization of the actin cytoskeleton. While one study suggested that p-cresol, but not p-cresol sulfate, disrupts endothelial progenitor cell function, other evidence points to the detrimental effects of the sulfate conjugate on the endothelium. It is plausible that this compound contributes to endothelial dysfunction through similar mechanisms.

Oxidative Stress and NADPH Oxidase Activation

A key mechanism underlying the toxicity of cresol and its metabolites is the induction of oxidative stress through the generation of reactive oxygen species (ROS). P-cresol has been shown to stimulate ROS production in endothelial and mononuclear cells. This process is linked to the activation of NADPH oxidase, a major source of cellular ROS.

This compound-Induced Oxidative Stress.

Inflammation and NF-κB Signaling

Inflammatory responses are closely linked to the toxic effects of uremic toxins. P-cresol has been shown to decrease the endothelial cell response to inflammatory cytokines, which could play a role in the immune defect observed in uremia. In endothelial cells, inflammatory stimuli can activate the NF-κB signaling pathway, a key regulator of inflammation. It is hypothesized that this compound may also modulate inflammatory pathways, potentially through NF-κB.

Potential NF-κB Signaling Pathway Activation.

Insulin Resistance and ERK1/2 Signaling

P-cresol sulfate has been demonstrated to promote insulin resistance. This effect is mediated, at least in part, through the activation of the ERK1/2 signaling pathway, which can interfere with insulin signaling. Given the structural similarity, it is plausible that this compound could also contribute to insulin resistance via a similar mechanism.

ERK1/2 Signaling in this compound-Induced Insulin Resistance.

Mitochondrial Dysfunction

Studies on isolated rat liver mitochondria have shown that o-, m-, and p-cresol can inhibit mitochondrial respiration and induce mitochondrial swelling. Specifically, cresols reduce state 3 respiration in a dose-dependent manner, with a more pronounced effect on NAD-linked respiration compared to succinate-linked respiration. This suggests that cresols may target the mitochondrial electron transport chain, particularly Complex I. The induction of mitochondrial swelling indicates an increase in the permeability of the inner mitochondrial membrane.

Quantitative Data

The following tables summarize the available quantitative data for o-cresol and its sulfate. Data for p-cresol sulfate are included for comparison where direct data for the ortho-isomer is lacking.

Table 1: Toxicokinetic Parameters

| Parameter | o-Cresol/o-Cresol Sulfate | p-Cresol/p-Cresol Sulfate | Species | Reference |

| Protein Binding | Data not available | ~94% (PCS) | Human | |

| Renal Clearance | Data not available | Median: 6.8 mL/min (PCS) | Human (CKD) | |

| Half-life (t½) | Data not available | ~1.5 hours (p-Cresol) | Human |

Table 2: In Vitro Toxicity Data

| Endpoint | o-Cresol | p-Cresol | Cell Type | Reference |

| Inhibition of State 3 Respiration (NAD-linked) | ~60% inhibition at 6.0 µmol/mg protein | ~60% inhibition at 6.0 µmol/mg protein | Rat Liver Mitochondria | |

| Inhibition of State 3 Respiration (Succinate-linked) | ~20% inhibition at 6.0 µmol/mg protein | ~20% inhibition at 6.0 µmol/mg protein | Rat Liver Mitochondria | |

| HUVEC Proliferation Inhibition (IC50) | Data not available | 80.1 µg/mL (with HSA) | HUVEC |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's toxicokinetics and mechanism of action.

Quantification of o-Cresol in Urine by GC-MS

This protocol is adapted from established methods for the analysis of urinary cresols.

GC-MS Analysis of Urinary o-Cresol.

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., deuterated o-cresol).

-

Add 0.5 mL of concentrated hydrochloric acid.

-

Heat the sample at 100°C for 10-60 minutes to hydrolyze the sulfate and glucuronide conjugates.

-

Cool the sample to room temperature.

-

-

Extraction:

-

Add 5 mL of an organic solvent (e.g., methylene chloride or a mixture of hexane and ethyl acetate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Transfer the organic (upper) layer to a clean tube.

-

-

Derivatization (Optional but recommended for improved chromatography):

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Heat at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for the characteristic ions of derivatized o-cresol and the internal standard.

-

Quantify the concentration of o-cresol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

In Vitro Endothelial Permeability Assay (Transwell)

This protocol describes a common method to assess the integrity of an endothelial cell monolayer.

-

Cell Culture:

-

Seed human umbilical vein endothelial cells (HUVECs) onto collagen-coated Transwell inserts in a 24-well plate at a density that allows for the formation of a confluent monolayer within 2-3 days.

-

-

Treatment:

-

Once the monolayer is confluent (as confirmed by microscopy), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 24 hours).

-

-

Permeability Measurement:

-

Remove the treatment medium and add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the upper chamber (the insert).

-

Incubate for a defined period (e.g., 1 hour).

-

Collect samples from the lower chamber.

-

Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the endothelial monolayer. An increase in the amount of fluorescent tracer in the lower chamber indicates increased permeability.

-

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to measure the activation of the ERK1/2 signaling pathway.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., C2C12 myotubes) to near confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with different concentrations of this compound for various time points. A positive control, such as a growth factor, should be included.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 indicates the level of pathway activation.

-

Measurement of Mitochondrial Complex I Activity

This assay measures the activity of the first enzyme complex in the mitochondrial electron transport chain.

-

Mitochondrial Isolation:

-

Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.

-

-

Assay Principle:

-

The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH by Complex I.

-

-

Assay Procedure:

-

In a spectrophotometer cuvette, add a reaction buffer containing potassium phosphate, magnesium chloride, and bovine serum albumin.

-

Add the isolated mitochondria.

-

Add ubiquinone (coenzyme Q1), the electron acceptor.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time.

-

To determine the specific Complex I activity, measure the rotenone-insensitive rate by adding rotenone, a specific Complex I inhibitor, and subtracting this rate from the total rate.

-

-

Data Analysis:

-

Calculate the enzyme activity in nmol/min/mg of mitochondrial protein using the extinction coefficient of NADH.

-

Mitochondrial Swelling Assay

This assay assesses the permeability of the inner mitochondrial membrane.

-

Mitochondrial Isolation:

-

Isolate mitochondria as described in section 5.4.

-

-

Assay Principle:

-

Mitochondrial swelling is measured as a decrease in light scattering (absorbance) at 540 nm.

-

-

Assay Procedure:

-

Suspend the isolated mitochondria in a buffer containing a non-penetrating solute like sucrose or KCl.

-

Place the mitochondrial suspension in a spectrophotometer cuvette.

-

Add this compound at various concentrations.

-

Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

-

A known inducer of the mitochondrial permeability transition pore (mPTP), such as calcium, can be used as a positive control.

-

Conclusion

This compound is a metabolite of o-cresol with potential toxicological significance. Its toxicokinetics are characterized by absorption through multiple routes, distribution to various tissues, hepatic metabolism to sulfate and glucuronide conjugates, and renal excretion. The mechanisms of this compound toxicity are likely to involve the induction of endothelial dysfunction, oxidative stress via NADPH oxidase activation, modulation of inflammatory pathways such as NF-κB, interference with insulin signaling through the ERK1/2 pathway, and impairment of mitochondrial function. While much of the detailed mechanistic understanding is extrapolated from studies on the more extensively researched p-cresol sulfate, the available data on o-cresol suggests overlapping toxicological properties. This technical guide provides a foundation for further research into the specific roles of this compound in human health and disease, and offers detailed protocols to facilitate such investigations. Further studies are warranted to delineate the specific toxicokinetic parameters and the precise molecular targets of this compound to better assess its risk to human health.

References

The Interaction of Cresol Sulfate with Human Serum Albumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including drugs, hormones, and toxins. Among these are cresol sulfates, uremic toxins that accumulate in patients with chronic kidney disease. This technical guide provides an in-depth overview of the interaction between cresol sulfate and HSA, with a focus on the readily studied p-cresol sulfate as a structural analog for other isomers like o-cresol sulfate, for which specific binding data is less prevalent in the literature. Understanding this interaction is critical for developing therapeutic strategies to mitigate the toxic effects of these compounds.

This guide details the binding affinity, thermodynamics, and structural changes associated with the formation of the cresol sulfate-HSA complex. It also provides comprehensive protocols for the key experimental techniques used to characterize this interaction.

Quantitative Data on p-Cresol Sulfate-HSA Interaction

The binding of p-cresol sulfate (PCS) to HSA has been characterized by various biophysical techniques. The following tables summarize the key quantitative data from isothermal titration calorimetry (ITC) and ultrafiltration studies.

Table 1: Binding Constants and Stoichiometry for p-Cresol Sulfate and HSA

| Method | Temperature (°C) | Binding Constant (Ka) (M⁻¹) | Number of Binding Sites (n) | Reference |

| Isothermal Titration Calorimetry | 25 | 1.39 x 10³ | Not specified | [1] |

| Microcalorimetry | 25 | 3.3 x 10² | Not specified | [2] |

| Microcalorimetry | 37 | Weak affinity | Not specified | [2][3] |

| Ultrafiltration | Not specified | ~1 x 10⁵ (High-affinity site) | 1 (High-affinity site) | [4] |

Table 2: Thermodynamic Parameters for the Interaction of p-Cresol Sulfate with HSA

| Method | Temperature (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Driving Force | Reference |

| Isothermal Titration Calorimetry | 25 | Negative | Not specified | Not specified | Enthalpy driven | |

| Microcalorimetry | 25 | Negative | Negative | Not specified | van der Waals interactions |

Note: The binding of p-cresol sulfate to HSA is primarily an exothermic process, driven by favorable enthalpy changes, which suggests that van der Waals forces and hydrogen bonds play a significant role in the interaction. The affinity of PCS for HSA is moderate and appears to decrease at physiological temperatures.

Binding Site of p-Cresol Sulfate on HSA

Studies involving fluorescence probe displacement and experiments with mutant HSA have identified that p-cresol sulfate primarily binds to Sudlow's site II, which is located in subdomain IIIA of the protein. There is also evidence of partial or weaker binding to other sites.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to study the interaction between cresol sulfate and HSA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the cresol sulfate-HSA interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Human Serum Albumin (fatty acid-free)

-

This compound or p-cresol sulfate

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Syringe for titration

-

Sample cell

Protocol:

-

Sample Preparation:

-

Prepare a solution of HSA (e.g., 25 µM) in the phosphate buffer.

-

Prepare a solution of cresol sulfate (e.g., 500 µM) in the exact same buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

-

Degas both solutions to prevent air bubbles from interfering with the measurements.

-

-

ITC Experiment:

-

Load the HSA solution into the sample cell of the calorimeter.

-

Load the cresol sulfate solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the cresol sulfate solution into the HSA solution.

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of cresol sulfate to HSA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine Ka, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Fluorescence Spectroscopy

Fluorescence quenching assays are used to study the binding of a ligand to a protein by monitoring the changes in the protein's intrinsic fluorescence.

Objective: To determine the binding constant and quenching mechanism of the cresol sulfate-HSA interaction.

Materials:

-

Fluorometer

-

Quartz cuvettes

-

Human Serum Albumin (fatty acid-free)

-

This compound or p-cresol sulfate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of HSA (e.g., 5 µM) in Tris-HCl buffer.

-

Prepare a stock solution of cresol sulfate (e.g., 1 mM) in the same buffer.

-

-

Fluorescence Measurements:

-

Place the HSA solution in a quartz cuvette.

-

Set the excitation wavelength to 280 nm (to excite tryptophan and tyrosine residues) or 295 nm (to selectively excite tryptophan) and record the emission spectrum from 300 to 450 nm.

-

Successively add small aliquots of the cresol sulfate stock solution to the HSA solution and record the fluorescence emission spectrum after each addition.

-

Correct for the inner filter effect if necessary.

-

-

Data Analysis:

-

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation or by plotting log[(F₀-F)/F] versus log[Q].

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding.

Objective: To investigate changes in the secondary structure of HSA upon binding to cresol sulfate.

Materials:

-

CD Spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 1 mm)

-

Human Serum Albumin (fatty acid-free)

-

This compound or p-cresol sulfate

-

Phosphate buffer (e.g., 10 mM, pH 7.4)

Protocol:

-

Sample Preparation:

-

Prepare an HSA solution (e.g., 1 µM) in phosphate buffer.

-

Prepare solutions of HSA with varying concentrations of cresol sulfate.

-

-

CD Measurements:

-

Record the far-UV CD spectrum (e.g., from 200 to 250 nm) of HSA alone and in the presence of different concentrations of cresol sulfate.

-

Maintain a constant temperature using a Peltier temperature controller.

-

-

Data Analysis:

-

Analyze the CD spectra to determine the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

-

Compare the secondary structure content of HSA in the absence and presence of cresol sulfate to identify any conformational changes.

-

Visualizations

Experimental Workflow for Characterizing Cresol Sulfate-HSA Interaction

Caption: Workflow for the biophysical characterization of the cresol sulfate-HSA interaction.

Binding of p-Cresol Sulfate to Human Serum Albumin

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Binding of p-cresylsulfate and p-cresol to human serum albumin studied by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between two sulfate-conjugated uremic toxins, p-cresyl sulfate and indoxyl sulfate, during binding with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicity of o-Cresol Sulfate on Renal Tubular Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro toxicity of o-Cresol sulfate (o-CS), a prominent uremic toxin, on renal tubular cells. The accumulation of o-CS in chronic kidney disease (CKD) is linked to the progression of renal damage. This document synthesizes current research findings, detailing the cytotoxic and pro-inflammatory effects of o-CS on kidney tubule cells. It outlines the key experimental protocols used to assess this toxicity, presents quantitative data in a structured format, and visualizes the implicated molecular pathways and experimental workflows. This guide is intended to be a valuable resource for researchers investigating uremic toxicity and developing therapeutic interventions for CKD.

Introduction

This compound is a protein-bound uremic toxin that accumulates in the serum of patients with chronic kidney disease (CKD) due to impaired renal clearance.[1][2][3] It originates from the metabolism of dietary aromatic amino acids by gut microbiota.[3] Mounting evidence from in vitro studies indicates that o-CS exerts direct toxic effects on renal tubular cells, contributing to the progression of kidney disease.[4] These effects include the induction of oxidative stress, inflammation, and apoptosis. Understanding the cellular and molecular mechanisms underlying o-CS toxicity is crucial for the development of targeted therapies to mitigate its detrimental effects in CKD patients.

Quantitative Data on this compound Toxicity

The following tables summarize the quantitative data from various in vitro studies on the effects of this compound on renal tubular cells.

Table 1: Effect of this compound on Renal Tubular Cell Viability

| Cell Line | This compound Concentration | Exposure Time | Cell Viability (%) | Reference |

| NRK-52E | 100 µM | 96 hours | ~80% | |

| NRK-52E | 200 µM | 96 hours | <90% | |

| HK-2 | 200 µM | 96 hours | ~70% | |

| HK-2 | 500 µM | 96 hours | ~60% |

Table 2: Pro-Apoptotic and Pro-Inflammatory Effects of this compound

| Cell Line | This compound Concentration | Parameter Measured | Observation | Reference |

| HK-2 | Not specified | Apoptosis | Concentration-dependent increase | |

| HK-2 | Not specified | Caspase-3 Activation | Increased | |

| HK-2 | Not specified | Bax/Bcl-2 Ratio | Increased | |

| HK-2 | Not specified | Fn14 Gene Expression | Increased | |

| HK-2 | Not specified | Inflammatory Gene Expression | Increased | |

| HK-2 | Not specified | Active TGF-β1 Secretion | Increased |

Table 3: Induction of Oxidative Stress by this compound

| Cell Line | This compound Concentration | Parameter Measured | Observation | Reference |

| HK-2 | 500 µM and 1000 µM | ROS Production | Time-dependent increase | |

| HK-2 | Not specified | NADPH Oxidase Activity | Enhanced | |

| HK-2 | Not specified | p22phox and Nox4 mRNA | Upregulated |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's in vitro toxicity.

Cell Culture

-

Cell Lines:

-

HK-2: A human proximal tubular epithelial cell line, immortalized with human papillomavirus 16 (HPV-16) E6/E7 genes.

-

NRK-52E: A normal rat kidney proximal tubular epithelial cell line.

-

-

Culture Medium:

-

HK-2 cells are typically cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor, or in DMEM/F12 medium.

-

NRK-52E cells are commonly grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS).

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed renal tubular cells (e.g., HK-2 or NRK-52E) in a 96-well plate at a density of 1x10^4 cells/well.

-

After cell attachment, treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72, 96 hours).

-

At the end of the treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assays

-

Flow Cytometry for DNA Content:

-

Harvest cells after treatment with this compound.

-

Fix the cells in ethanol.

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content by flow cytometry to identify the sub-G1 peak, which is indicative of apoptotic cells.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest and wash the treated cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Gene Expression Analysis (Real-Time PCR)

-

Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., inflammatory cytokines, apoptosis-related genes) and a housekeeping gene for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blot)

-

Lyse the treated and control cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Measurement of Reactive Oxygen Species (ROS)

-

Culture cells in a suitable plate or dish.

-

Treat the cells with this compound.

-

Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced renal tubular cell toxicity and a typical experimental workflow.

References

o-Cresol Sulfate: A Technical Examination of Its Potential Role in Oxidative Stress

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: The scientific literature extensively details the role of p-cresol sulfate (PCS) in oxidative stress, particularly in the context of uremic toxicity. However, direct research on the specific role of its isomer, o-cresol sulfate, in oxidative stress is limited. This guide provides a comprehensive overview of o-cresol and its sulfated metabolite, drawing parallels with the well-documented mechanisms of PCS to infer potential, yet unproven, roles in oxidative stress. This information is intended for research and development purposes and should be interpreted with caution pending direct experimental validation.

Introduction to o-Cresol and its Metabolism

o-Cresol, or 2-methylphenol, is an organic compound that can enter the human body through environmental exposure, including inhalation of contaminated air, as it is a metabolic product of toluene.[1] It is also a component of coal tar, some resins, pesticides, and industrial solvents.[2] Like other phenolic compounds, o-cresol undergoes phase II metabolism in the body, primarily in the liver and enterocytes, where it is conjugated to form more water-soluble compounds for excretion.[3] The main metabolic pathways involve sulfation and glucuronidation, leading to the formation of this compound and o-cresol glucuronide, which are then excreted in the urine. The sulfation of cresols is primarily catalyzed by the sulfotransferase enzyme SULT1A1.

Physicochemical Properties

A summary of the key physicochemical properties of o-cresol and this compound is presented in Table 1. The addition of a sulfate group significantly increases the polarity and water solubility of the molecule, facilitating its renal excretion.

Table 1: Physicochemical Properties of o-Cresol and this compound

| Property | o-Cresol | This compound |

| Synonyms | 2-methylphenol, Ortho-cresol | (2-Methylphenyl) sulfate |

| Molecular Formula | C₇H₈O | C₇H₈O₄S |

| Molecular Weight | 108.14 g/mol | 188.20 g/mol |

| Appearance | Colorless crystalline solid | - |

| Solubility | Less soluble in water than phenol, highly soluble in organic solvents | Higher water solubility than o-cresol |

Source: Vulcanchem

Potential Role of this compound in Oxidative Stress

While direct evidence is lacking for this compound, the extensive research on its isomer, p-cresol sulfate (PCS), provides a strong hypothetical framework for its potential role in inducing oxidative stress. PCS is a well-established uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with cardiovascular complications. The mechanisms by which PCS induces oxidative stress are multifaceted and may be relevant to this compound.

Induction of Reactive Oxygen Species (ROS) Production

A primary mechanism by which uremic toxins like PCS contribute to cellular damage is through the increased production of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.

Activation of NADPH Oxidase

One of the key enzymatic sources of ROS in cells is the NADPH oxidase (NOX) complex. Studies on PCS have shown that it can upregulate the expression and activity of NOX subunits, such as p22phox and Nox4, in renal tubular cells and cardiomyocytes. This activation of NADPH oxidase leads to an increased production of superoxide anions and other ROS, contributing to oxidative stress.

Mitochondrial Dysfunction

Mitochondria are both a major source and a primary target of ROS. Research on cresols has indicated that they can impair mitochondrial function. o-, m-, and p-cresols have been shown to inhibit mitochondrial respiration in isolated rat liver mitochondria. Specifically, they reduce the rate of state 3 respiration and can induce mitochondrial swelling. While these studies were conducted with the parent cresol compounds, it is plausible that their sulfated metabolites could also impact mitochondrial bioenergetics, potentially leading to increased ROS leakage from the electron transport chain. Studies on PCS have also linked it to mitochondrial damage in renal tubular cells.

Impairment of Antioxidant Defenses

In addition to increasing ROS production, uremic toxins can also impair the cell's antioxidant defense mechanisms. For example, p-cresol has been shown to deplete cellular glutathione (GSH), a major intracellular antioxidant, in a dose-dependent manner in HepaRG cells. A reduction in GSH levels would leave the cell more vulnerable to oxidative damage.

Signaling Pathways Implicated in Cresol-Induced Oxidative Stress

The following diagram illustrates the potential signaling pathways involved in oxidative stress induced by cresol sulfates, based on the literature for p-cresol sulfate.

Caption: Hypothetical signaling pathway for this compound-induced oxidative stress.

Quantitative Data

Table 2: Reported Concentrations and Effects of Cresols and their Metabolites

| Compound | Concentration | Biological System | Observed Effect | Reference |

| p-Cresol | 0.25 - 212 µM | Human subjects, cell lines | Induction of oxidative stress | |

| p-Cresol | 0.25 mM | HepaRG cells | Increased DCF formation (oxidative stress) | |

| p-Cresol | 0.75 mM | HepaRG cells | Decreased total cellular GSH | |

| p-Cresol | 0.50 mM | HepaRG cells | Increased LDH release (necrosis) | |

| p-Cresyl Sulfate | 10, 25, 50 µg/mL | Human monocyte-derived macrophages | Increased nitric oxide production | |

| o-Cresol | 390 µg/L (max) | Groundwater at superfund sites | Environmental contamination level | |

| p-Cresol | 150 µg/L (max) | Groundwater at superfund sites | Environmental contamination level |

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on oxidative stress would likely parallel those used for p-cresol sulfate. Below are generalized methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs), human renal proximal tubular epithelial cells (HK-2), or other relevant cell types would be cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Treatment: Cells would be treated with varying concentrations of this compound for different time points. A vehicle control (the solvent used to dissolve this compound) should be included in all experiments.

Measurement of Intracellular ROS

-

DCFDA Assay: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method to measure intracellular ROS.

-

After treatment with this compound, cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with DCFDA solution in the dark.

-

DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

Assessment of NADPH Oxidase Activity

-

Lucigenin-based Chemiluminescence Assay: This assay measures superoxide production.

-

Cell lysates or intact cells are incubated with NADPH (as a substrate) and lucigenin.

-

Lucigenin is oxidized by superoxide to produce a chemiluminescent signal.

-

The light emission is measured using a luminometer.

-

Evaluation of Mitochondrial Function

-

Mitochondrial Respiration: An extracellular flux analyzer (e.g., Seahorse) can be used to measure the oxygen consumption rate (OCR), providing insights into mitochondrial respiration.

-

Mitochondrial Membrane Potential: Fluorescent dyes like JC-1 or TMRM can be used to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

Quantification of Glutathione (GSH)

-

GSH/GSSG-Glo™ Assay: This is a luminescence-based assay for the quantification of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).

-

Cells are lysed, and the lysate is divided into two parts.

-

One part is used to measure total GSH, while the other is treated with a reagent to block free GSH before measuring GSSG.

-

A luciferin-based reagent is added, and the luminescent signal, which is proportional to the amount of GSH, is measured.

-

Western Blot Analysis for Protein Expression

-

This technique can be used to quantify the expression levels of key proteins involved in oxidative stress pathways, such as subunits of NADPH oxidase (Nox4, p22phox) and antioxidant response proteins (Nrf2, HO-1).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on oxidative stress in a cell-based model.

Caption: Experimental workflow for studying this compound-induced oxidative stress.

Conclusion and Future Directions

While the current body of scientific literature does not provide direct evidence for the role of this compound in oxidative stress, the extensive research on its isomer, p-cresol sulfate, offers a compelling rationale for investigating this possibility. The structural similarity between the two isomers suggests that they may share common toxicological mechanisms, including the induction of ROS production, activation of NADPH oxidase, and impairment of mitochondrial function.

Future research should focus on directly assessing the effects of this compound on oxidative stress markers in relevant in vitro and in vivo models. Such studies are crucial to determine if this compound, like its para-isomer, is a significant contributor to the pathophysiology of diseases associated with oxidative stress, such as chronic kidney disease and cardiovascular disease. Furthermore, elucidating the specific signaling pathways activated by this compound will be essential for the development of targeted therapeutic interventions. The analytical methods developed for the quantification of cresols in biological samples provide a solid foundation for conducting these much-needed investigations.

References

Chemical Synthesis of Deuterated o-Cresol Sulfate: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of deuterated o-cresol sulfate. This isotopically labeled compound is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The methodologies detailed herein are based on established principles of organic synthesis and analytical chemistry, tailored for the preparation of this specific deuterated metabolite.

Introduction

This compound is a significant metabolite of o-cresol, a compound of interest in toxicology and clinical chemistry. As a uremic toxin, its accumulation in the body is associated with the progression of chronic kidney disease and cardiovascular complications. The biological activity of this compound is linked to its ability to induce oxidative stress and inflammation through the activation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

The use of a deuterated analog, such as deuterated this compound, offers significant advantages in research. The presence of deuterium atoms provides a distinct mass signature, facilitating its differentiation from endogenous, non-labeled counterparts in complex biological matrices. This makes it an ideal internal standard for accurate quantification in metabolomic studies and for tracing the metabolic fate of o-cresol in vivo.

This guide outlines a robust synthetic strategy starting from commercially available deuterated o-cresol, followed by a detailed purification protocol and methods for analytical characterization to ensure the final product's identity, purity, and isotopic enrichment.

Experimental Protocols

The synthesis of deuterated this compound is a two-stage process involving the O-sulfation of deuterated o-cresol followed by purification of the resulting sulfate salt.

Synthesis of Deuterated this compound

This protocol is adapted from established methods for the sulfation of phenolic compounds.

Materials:

-

o-Cresol-d7 (deuterated o-cresol)

-

Sulfur trioxide pyridine complex (SO3·Py)

-

Anhydrous pyridine

-

Sodium bicarbonate (NaHCO3)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve o-cresol-d7 (1.0 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath with stirring.

-

Sulfation: In a separate flask, prepare a solution of sulfur trioxide pyridine complex (1.5 equivalents) in anhydrous pyridine. Add this solution dropwise to the cooled o-cresol-d7 solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Neutralization: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C. Neutralize the mixture to a pH of approximately 7.5-8.0 with a saturated aqueous solution of sodium bicarbonate. This will form the sodium salt of the deuterated this compound.

-

Initial Purification (Extraction): Transfer the neutralized aqueous solution to a separatory funnel. Wash the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted o-cresol-d7 and other organic-soluble impurities. The desired deuterated this compound will remain in the aqueous layer.

-

Solvent Removal: Concentrate the aqueous layer under reduced pressure using a rotary evaporator to remove the majority of the water. The resulting crude product will be a solid or a viscous oil containing the deuterated this compound sodium salt and inorganic salts.